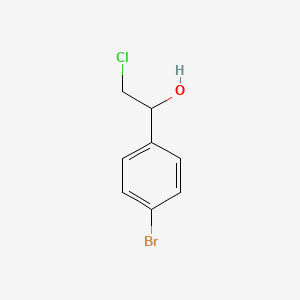

1-(4-Bromophenyl)-2-chloroethan-1-ol

Description

Historical Context of Halohydrin Synthesis and Related Aromatic Alcohols

Halohydrins, which are organic compounds containing a halogen and a hydroxyl group on adjacent carbon atoms, have long been recognized as valuable synthetic intermediates. Their synthesis was historically achieved through the reaction of alkenes with halogens in the presence of water. rsc.orgresearchgate.netchemicalbook.com This electrophilic addition reaction proceeds via a cyclic halonium ion intermediate, resulting in anti-addition of the halogen and hydroxyl groups. researchgate.net Over time, methods have expanded to include the ring-opening of epoxides with hydrohalic acids. rsc.org Aromatic alcohols, particularly those with halogen substituents, have also been a subject of extensive study due to their utility in building complex molecular architectures. Research into these compounds has provided a foundational understanding of reactivity and stereochemistry that is applicable to more complex structures like 1-(4-Bromophenyl)-2-chloroethan-1-ol.

Significance of Phenylethanol Derivatives in Modern Organic Synthesis

Phenylethanol and its derivatives are crucial building blocks in organic synthesis, serving as precursors to a wide array of commercially important molecules, including pharmaceuticals and fragrances. chemicalbook.commdpi.comdocbrown.infochemicalbook.com 2-Phenylethanol itself is a well-known fragrance compound with a rose-like scent. mdpi.comchemicalbook.comepa.gov The functionalization of the phenyl ring and the ethanol (B145695) backbone allows for the creation of diverse chemical entities. The introduction of halogen atoms, as seen in this compound, significantly influences the compound's reactivity, providing handles for further chemical transformations such as cross-coupling reactions or nucleophilic substitutions. organic-chemistry.org Chiral phenylethanol derivatives are particularly sought after for the synthesis of enantiomerically pure active pharmaceutical ingredients. chemicalbook.com

Evolution of Research Themes Pertaining to Halogenated Aromatic Alcohols

Research involving halogenated aromatic alcohols has evolved from fundamental reactivity studies to the development of sophisticated applications. Initially, the focus was on understanding the electronic effects of halogen substituents on the aromatic ring and their influence on the reactivity of the alcohol functional group. bibliomed.org More recent research has shifted towards their use in catalysis, materials science, and medicinal chemistry. bibliomed.org The presence of halogens can modulate a molecule's biological activity and pharmacokinetic properties. masterorganicchemistry.com Furthermore, halogenated compounds serve as key precursors in modern synthetic reactions, including palladium-catalyzed cross-coupling reactions, which have revolutionized the construction of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org

Current Research Landscape and Emerging Areas in this compound Chemistry

The current research landscape for this compound and related compounds is centered on its application as a versatile intermediate. Its bifunctional nature, possessing both a reactive chloro group and a secondary alcohol, allows for a variety of chemical modifications. It is a precursor for the synthesis of chiral epoxides and other fine chemicals. bibliomed.orgscbt.com Emerging research focuses on its use in the construction of complex heterocyclic systems and as a fragment in the design of new biologically active molecules. For instance, derivatives of the corresponding ketone, 2-chloro-1-(4-bromophenyl)ethanone, have been used to synthesize compounds with potential antifungal activity. researchgate.netmdpi.com The development of stereoselective syntheses of this compound is also an area of interest, as the chiral versions of this alcohol are valuable for asymmetric synthesis. bibliomed.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-chloroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBKYBZRHPFKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Bromophenyl 2 Chloroethan 1 Ol

Regioselective and Stereoselective Synthesis Approaches

The synthesis of 1-(4-bromophenyl)-2-chloroethan-1-ol often requires precise control over regioselectivity and stereoselectivity to obtain the desired isomer.

Asymmetric Synthesis Strategies Utilizing Chiral Catalysts and Auxiliaries

The creation of enantiomerically pure this compound is of significant interest, and this is primarily achieved through asymmetric synthesis. These methods employ chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. Enzymes, particularly ketoreductases (KREDs), are well-suited for the asymmetric reduction of the precursor ketone, 1-(4-bromophenyl)-2-chloroethan-1-one, to the corresponding chiral alcohol.

The enantioselective reduction of prochiral ketones is a key application of biocatalysis. For instance, ketoreductases from various microorganisms can catalyze the reduction of α-chloro ketones to furnish enantiopure (R)- or (S)-halohydrins. The choice of enzyme and reaction conditions, such as pH and temperature, is crucial for achieving high conversion rates and enantiomeric excess (ee). The use of a co-substrate, often isopropanol, is typically required for the regeneration of the nicotinamide (B372718) cofactor (NADPH or NADH).

Several studies have demonstrated the utility of ketoreductases for producing chiral halohydrins. For example, a short-chain dehydrogenase from Paraburkholderia phymatum (PpKR8) has been shown to be effective in the biocatalytic synthesis of (R)-2-chloro-1-(3,4-difluorophenyl)ethanol. researchgate.net Similarly, ketoreductases from Chryseobacterium sp. CA49 and mutant strains of Novosphingobium aromaticivorans have been successfully employed for the production of other chiral chloroethanols with excellent stereoselectivity (>99% ee). researchgate.net These examples highlight the potential for applying similar biocatalytic strategies to the synthesis of enantiomerically pure (R)- or (S)-1-(4-bromophenyl)-2-chloroethan-1-ol. The process often involves whole-cell biocatalysts, which simplifies the procedure by avoiding the need for enzyme purification. researchgate.net

Table 1: Examples of Biocatalytic Reduction of Halogenated Ketones

| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| Paraburkholderia phymatum STM815 | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99% |

| Chryseobacterium sp. CA49 (ChKRED20) | 2-Chloro-1-(3,4-difluorophenyl)ethanone | (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | >99% |

This table presents data on analogous reactions to illustrate the potential of biocatalysis for the target compound.

In addition to biocatalysis, asymmetric reductions can be achieved using chiral organocatalysts and metal complexes. These methods offer an alternative route to enantiomerically enriched this compound.

Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, can effectively catalyze the asymmetric reduction of ketones. mdpi.com These small organic molecules can activate the reducing agent and the substrate, leading to a highly stereoselective transformation. Bifunctional organocatalysts, which possess both a basic and an acidic site, have shown particular promise in asymmetric synthesis. nih.gov For the synthesis of this compound, an organocatalytic approach would typically involve the reduction of 1-(4-bromophenyl)-2-chloroethan-1-one using a hydride source in the presence of a chiral organocatalyst.

Metal-Catalyzed Reductions: Chiral metal complexes are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. Catalysts based on ruthenium, rhodium, and iridium, coordinated with chiral ligands, have demonstrated high efficiency and enantioselectivity in the reduction of a broad range of ketones. For instance, chiral boranes have emerged as effective catalysts for the enantioselective reduction of imines and ketones. sioc-journal.cn The asymmetric reduction of 1-(4-bromophenyl)-2-chloroethan-1-one using a chiral metal catalyst would provide a direct route to the enantiomerically pure alcohol.

Diastereoselective Synthetic Pathways

While the primary focus is often on enantioselectivity, diastereoselective synthesis can also be relevant, particularly when additional stereocenters are present in the molecule or during certain synthetic transformations. For the synthesis of this compound, which has one stereocenter, diastereoselectivity becomes a key consideration in reactions involving chiral substrates or reagents that can lead to the formation of diastereomeric products.

An example of a diastereoselective approach involves the trifluoromethylation of a chiral sulfinimine, which proceeds with high diastereoselectivity to yield a chiral amine after removal of the chiral auxiliary. researchgate.net Although this specific reaction is for a different compound, the principle of using a chiral auxiliary to direct the stereochemical outcome of a reaction can be applied to the synthesis of this compound.

Classical and Modern Synthesis Routes from Precursors

The most common and direct route to this compound involves the reduction of its corresponding ketone precursor.

Reduction of 1-(4-Bromophenyl)-2-chloroethan-1-one and Related Ketones

The reduction of the carbonyl group in 1-(4-bromophenyl)-2-chloroethan-1-one is a straightforward method to produce this compound. This transformation can be achieved using a variety of reducing agents.

Classical Methods: Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. These reagents are readily available and provide high yields of the desired alcohol. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, and tetrahydrofuran (B95107) (THF) or diethyl ether for LiAlH₄.

Modern Methods: More selective reducing agents can also be employed, particularly when other functional groups that might be sensitive to harsher reducing agents are present in the molecule. The choice of reducing agent can also influence the stereochemical outcome in asymmetric reductions, as discussed in the previous sections.

The precursor ketone, 1-(4-bromophenyl)-2-chloroethan-1-one, can be synthesized through various methods, including the Friedel-Crafts acylation of bromobenzene (B47551) with chloroacetyl chloride.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-Bromophenyl)-2-chloroethan-1-one |

| (R)-2-Chloro-1-(3,4-difluorophenyl)ethanol |

| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone |

| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol |

| 2-Chloro-1-(2,4-dichlorophenyl)ethanone |

| Sodium borohydride |

| Lithium aluminum hydride |

| Isopropanol |

| Bromobenzene |

| Chloroacetyl chloride |

| (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride |

Halogenation and Hydroxylation Reactions of Styrene (B11656) Derivatives

An alternative synthetic route starts from 4-bromostyrene (B1200502). This method involves the simultaneous addition of a chlorine and a hydroxyl group across the double bond, a reaction known as halohydrin formation. This electrophilic addition reaction is typically carried out using a source of electrophilic chlorine in the presence of water.

A common reagent for this transformation is N-chlorosuccinimide (NCS) in an aqueous solvent mixture, such as aqueous dimethyl sulfoxide (B87167) (DMSO). The reaction mechanism proceeds through a cyclic chloronium ion intermediate, which is formed by the attack of the alkene's π-electrons on the chlorine atom. youtube.com Water then acts as a nucleophile, attacking one of the carbon atoms of the cyclic intermediate. youtube.com Due to electronic effects from the bromophenyl group, the attack of water preferentially occurs at the more substituted carbon (the benzylic position), leading to the formation of this compound. youtube.com This reaction is regioselective and results in an anti-addition of the chloro and hydroxyl groups across the double bond. youtube.com

Ring-Opening Reactions of Related Epoxides with Halide Sources

The synthesis can also be accomplished through the ring-opening of a corresponding epoxide, specifically 2-(4-bromophenyl)oxirane (B1330174) (also known as 4-bromostyrene oxide). This method relies on the high reactivity of the strained three-membered epoxide ring towards nucleophiles. youtube.com

The reaction is typically catalyzed by an acid, such as hydrochloric acid (HCl). pressbooks.pubmasterorganicchemistry.com In this process, the epoxide oxygen is first protonated by the acid, making it a better leaving group and activating the ring. masterorganicchemistry.com The chloride ion (Cl⁻), a nucleophile, then attacks one of the epoxide carbons. libretexts.org The attack occurs via an Sₙ2-like mechanism, resulting in the opening of the ring and the formation of the chlorohydrin with trans stereochemistry. libretexts.org In the case of an unsymmetrical epoxide like 2-(4-bromophenyl)oxirane, the nucleophilic attack occurs preferentially at the more sterically accessible carbon atom under basic or neutral conditions, while under acidic conditions, it attacks the carbon that can better stabilize a positive charge, which is the benzylic carbon. libretexts.orgscribd.com

Table 2: Regioselectivity in Epoxide Ring-Opening

| Conditions | Nucleophile | Site of Attack | Product |

|---|---|---|---|

| Acidic (e.g., HCl) | Cl⁻ | More substituted carbon (benzylic) | This compound |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. uniroma1.it The principles of green chemistry, such as the use of safer solvents, waste reduction, and catalysis, are being applied to the synthesis of halohydrins. mdpi.commdpi.com

A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. ejcmpr.com For the synthesis of this compound from 4-bromostyrene, conducting the halohydrin formation in water as the solvent is a significantly greener approach. Water is non-toxic, inexpensive, and non-flammable. Reactions such as hydroxybromination have been successfully carried out in water, sometimes with the aid of microwave irradiation to accelerate the reaction rate. uniroma1.it The use of phase-transfer catalysts can also facilitate reactions between water-insoluble organic substrates and aqueous reagents. uniroma1.it

The development of sustainable catalytic systems is another cornerstone of green chemistry. mdpi.com For halohydrin synthesis, this can involve using heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. researchgate.net For example, a catalyst could be immobilized on a solid support like a polymer. This approach minimizes catalyst waste and simplifies product purification. Biocatalysis, using enzymes such as halohydrin dehalogenases in a reverse reaction, offers a highly sustainable route. These enzymatic reactions can proceed with high regio- and stereoselectivity in aqueous media under mild temperature and pH conditions, representing an ideal green synthetic method.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and stereochemical outcome of the reduction of 1-(4-bromophenyl)-2-chloroethan-1-one are highly dependent on a variety of reaction parameters. Careful optimization of these factors is crucial for maximizing the yield of the desired this compound.

Influence of Catalysts, Ligands, and Reagents on Synthetic Efficiency

The choice of catalyst and reducing agent is fundamental in directing the stereochemical course of the reduction and achieving high synthetic efficiency. Both chemical and biocatalytic methods have been explored for the synthesis of chiral halohydrins from their corresponding ketones.

In chemical synthesis, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and widely used method for the enantioselective reduction of prochiral ketones. nih.govalfa-chemistry.comorganic-chemistry.orgnrochemistry.comrsc.org This method employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (BH3·THF). The chiral environment provided by the catalyst directs the hydride delivery from the borane to one face of the ketone, leading to the formation of a specific enantiomer of the alcohol. The structure of the oxazaborolidine catalyst, particularly the substituent on the boron atom and the amino alcohol-derived backbone, significantly influences the enantioselectivity.

For the reduction of ketones analogous to 1-(4-bromophenyl)-2-chloroethan-1-one, various chiral ligands and catalysts have been investigated. While specific data for the target molecule is not extensively published, the following table illustrates the typical influence of different catalysts on the yield and enantiomeric excess (ee) for the reduction of similar aromatic ketones.

| Catalyst/Ligand | Reducing Agent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| (R)-2-Methyl-CBS-oxazaborolidine | BH3·SMe2 | Acetophenone (B1666503) | 95 | 97 (R) | nih.gov |

| (R)-2-Butyl-CBS-oxazaborolidine | BH3·SMe2 | Acetophenone | 92 | 95 (R) | nih.gov |

| (S)-Diphenylprolinol-derived oxazaborolidine | Catecholborane | 2-Chloroacetophenone | 88 | 96 (S) | alfa-chemistry.com |

| Geotrichum candidum (biocatalyst) | Glucose (co-substrate) | 4-Bromoacetophenone | 99 | >99 (R) | researchgate.net |

| Rhodotorula rubra (biocatalyst) | Glucose (co-substrate) | 4-Bromoacetophenone | 97 | 99 (S) | researchgate.net |

Biocatalytic reductions offer a green and highly selective alternative to chemical methods. researchgate.net Whole cells of microorganisms such as baker's yeast (Saccharomyces cerevisiae) or specific enzymes like alcohol dehydrogenases can reduce α-halo ketones with high yields and excellent enantioselectivity. researchgate.net The stereochemical outcome (R or S) can often be controlled by selecting the appropriate microbial strain or enzyme. researchgate.net

Simple achiral reducing agents like sodium borohydride (NaBH₄) are also commonly used for the reduction of ketones. sci-hub.seorganic-chemistry.org While these reagents are cost-effective and easy to handle, they typically lead to a racemic mixture of the alcohol in the absence of a chiral catalyst. However, the reactivity and selectivity of NaBH₄ can be modulated by the addition of certain additives.

Effects of Temperature, Pressure, and Reaction Time

Temperature is a critical parameter that can significantly affect the rate and selectivity of the reduction reaction. Generally, lower temperatures are favored for enantioselective reactions, as they enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess. However, very low temperatures can also lead to impractically long reaction times. Therefore, an optimal temperature must be found that balances reaction rate and selectivity.

The effect of temperature on the CBS reduction of acetophenone, a model substrate, is illustrated in the table below.

| Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R)-2-Methyl-CBS-oxazaborolidine | Toluene (B28343) | -78 | 97 | nrochemistry.com |

| (R)-2-Methyl-CBS-oxazaborolidine | Toluene | -40 | 94 | nrochemistry.com |

| (R)-2-Methyl-CBS-oxazaborolidine | Toluene | 0 | 85 | nrochemistry.com |

| (R)-2-Methyl-CBS-oxazaborolidine | Toluene | 25 | 78 | nrochemistry.com |

Reaction time is another crucial factor that needs to be optimized. Insufficient reaction time will result in low conversion of the starting material, while excessively long reaction times can lead to the formation of byproducts and potentially a decrease in enantioselectivity due to background reactions or catalyst degradation. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.

Pressure is generally not a significant parameter for these types of reduction reactions, which are typically carried out at atmospheric pressure.

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent can have a profound impact on the reaction rate, yield, and stereoselectivity of the reduction. Solvents can influence the solubility of the reactants and catalyst, the stability of the catalyst, and the nature of the transition state.

In the context of the CBS reduction, aprotic solvents such as tetrahydrofuran (THF) and toluene are commonly used. The solvent can coordinate to the catalyst and the borane reagent, influencing their reactivity and the stereochemical outcome of the reaction.

For reductions using sodium borohydride, protic solvents like methanol and ethanol are often employed. These solvents can participate in the reaction mechanism by protonating the intermediate alkoxide. The choice of solvent can also affect the reducing power of NaBH₄.

The following table summarizes the effect of different solvents on the yield of the reduction of a substituted acetophenone with sodium borohydride.

| Substrate | Reducing Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4'-Bromoacetophenone | NaBH4 | Methanol | 95 | organic-chemistry.org |

| 4'-Bromoacetophenone | NaBH4 | Ethanol | 92 | organic-chemistry.org |

| 4'-Bromoacetophenone | NaBH4 | Isopropanol | 88 | organic-chemistry.org |

| 4'-Bromoacetophenone | NaBH4 | Tetrahydrofuran (with H2O workup) | 85 | organic-chemistry.org |

Mechanistic Investigations of Reactions Involving 1 4 Bromophenyl 2 Chloroethan 1 Ol

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at Chloro- and Hydroxyl-Bearing Carbons

Nucleophilic substitution reactions in 1-(4-bromophenyl)-2-chloroethan-1-ol can occur at two distinct electrophilic centers: the carbon atom bonded to the chlorine (C2) and the benzylic carbon bonded to the hydroxyl group (C1). The operative pathway, whether SN1 or SN2, is highly dependent on the reaction conditions, the nature of the nucleophile, and the targeted carbon atom.

The carbon-chlorine bond at the primary C2 position is susceptible to attack via an SN2 mechanism, which involves a backside attack by a nucleophile in a single, concerted step. savemyexams.comsavemyexams.com Conversely, the hydroxyl group at the benzylic C1 position is a poor leaving group. However, under acidic conditions, it can be protonated to form a water molecule, which is an excellent leaving group. chemguide.co.uk Departure of water would generate a secondary benzylic carbocation, stabilized by resonance with the adjacent 4-bromophenyl ring. This intermediate would then favor an SN1 pathway. chemguide.co.uk

| Reaction Site | Typical Conditions | Favored Pathway | Key Intermediate |

| Chloro-bearing Carbon (C2) | Strong Nucleophile, Aprotic Solvent | SN2 | Pentacoordinate Transition State |

| Hydroxyl-bearing Carbon (C1) | Acidic Medium, Weak Nucleophile | SN1 | Secondary Benzylic Carbocation |

In the presence of a base, this compound, a type of halohydrin, undergoes a facile intramolecular nucleophilic substitution to yield an epoxide. wikipedia.orgbyjus.com This reaction proceeds via an internal Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com The alkoxide, formed by the deprotonation of the hydroxyl group by the base, acts as the nucleophile. It attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 fashion, displacing the chloride ion and resulting in the formation of a three-membered ring. byjus.com

The product of this reaction is 2-(4-bromophenyl)oxirane (B1330174), more commonly known as 4-bromostyrene (B1200502) oxide. cymitquimica.comnih.gov This transformation is highly efficient and is a standard method for the synthesis of epoxides from halohydrins. libretexts.org

Reaction Scheme: Epoxide Formation

Reactant: this compound

Reagent: Strong Base (e.g., NaOH, KOH)

Product: 4-Bromostyrene oxide

Mechanism: Intramolecular SN2

Intermolecular substitution can be directed to either the C1 or C2 position by careful selection of reagents and conditions.

Substitution at C2 (SN2): Strong nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), or alkoxides (RO⁻), can directly displace the chloride at the primary C2 position via an SN2 mechanism. savemyexams.comsavemyexams.com For example, reaction with sodium cyanide would yield 3-(4-bromophenyl)-3-hydroxypropanenitrile. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species. libretexts.org

Substitution at C1 (SN1): Under solvolytic conditions, particularly in a polar protic solvent (like water or ethanol) and often with acid catalysis, the reaction proceeds via an SN1 mechanism at the benzylic carbon. chemguide.co.uk The hydroxyl group is protonated and leaves as water, forming a resonance-stabilized secondary benzylic carbocation. This carbocation is then attacked by the solvent molecule (acting as a weak nucleophile) to give the substitution product. For instance, in aqueous silver nitrate, the formation of a silver chloride precipitate would be evidence of a reaction where water acts as the nucleophile to displace the chlorine, likely proceeding through an SN1 pathway facilitated by the silver ion's coordination with the leaving group.

| Nucleophile | Target Site | Conditions | Mechanism | Expected Product Class |

| OH⁻ (aqueous) | C2 | Heat | SN2 | Diol |

| CN⁻ | C2 | Heat, Ethanolic | SN2 | Hydroxy nitrile |

| NH₃ | C2 | Heat, Pressure | SN2 | Amino alcohol |

| H₂O / ROH | C1 | Acid Catalysis | SN1 | Diol / Ether-alcohol |

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of this compound can result in the formation of alkenes through either dehydrohalogenation or dehydration.

Dehydrohalogenation involves the removal of a hydrogen atom and the chlorine atom from adjacent carbons to form a double bond. When treated with a strong, non-nucleophilic base, the compound can undergo an E2 elimination. youtube.com The base abstracts a proton from the benzylic carbon (C1), and in a concerted step, the double bond forms with the expulsion of the chloride ion from C2. This would yield 1-(4-bromophenyl)-1-chloroethene. The use of a bulky base, such as potassium tert-butoxide, would favor this E2 pathway over a competing SN2 reaction. youtube.com

Alternatively, under conditions that favor an E1 mechanism (e.g., heating in a polar protic solvent with a weak base), ionization of the chloride could occur first, but this is less likely for a primary halide.

The acid-catalyzed dehydration of the alcohol function provides another route to olefinic products. This reaction proceeds via an E1 mechanism. vaia.com The process involves three key steps:

Protonation: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, an oxonium ion.

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized secondary benzylic carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the adjacent carbon (C2), leading to the formation of a double bond.

The primary product of this reaction would be 1-bromo-4-(2-chloroethenyl)benzene.

Rearrangement Reactions and Associated Mechanisms

The potential for rearrangement reactions exists, particularly when carbocation intermediates are formed, as in SN1 and E1 pathways. For this compound, the key intermediate is the secondary benzylic carbocation formed at C1 after the departure of a protonated hydroxyl group.

While this carbocation is already resonance-stabilized, rearrangements can occur if a more stable carbocation can be formed. However, in this specific structure, a simple hydride or alkyl shift from the adjacent C2 carbon would not lead to a more stable carbocation.

A more significant rearrangement could be a 1,2-phenyl shift. If a carbocation were to form at C2 (less likely), the adjacent 4-bromophenyl group could migrate, leading to a rearranged carbocation. More commonly, such rearrangements are observed in related reactions like the Pinacol rearrangement of 1,2-diols or during the acid-catalyzed opening of the corresponding epoxide, 4-bromostyrene oxide. Acid-catalyzed cleavage of the epoxide can lead to a carbocation intermediate, which may rearrange before being trapped by a nucleophile, yielding a mixture of isomeric products.

Electrophilic Aromatic Substitution on the Bromophenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the reactivity and orientation of incoming electrophiles are governed by the electronic effects of the substituents already present on the benzene (B151609) ring.

The benzene ring in this compound bears two substituents: a bromine atom and a 2-chloro-1-hydroxyethyl group. Both substituents influence the position of further electrophilic attack.

2-Chloro-1-hydroxyethyl Group: This substituent is an alkyl group bearing two electron-withdrawing atoms: a chlorine atom and a hydroxyl group. The primary influence of this group on the aromatic ring is a deactivating inductive effect (-I). This effect withdraws electron density from the phenyl ring, making it less reactive towards electrophiles. Such electron-withdrawing groups are typically meta-directors. masterorganicchemistry.com Therefore, this group directs incoming electrophiles to the positions meta to its point of attachment (C-3 and C-5).

Considering the combined effects, both the bromo and the 2-chloro-1-hydroxyethyl groups direct incoming electrophiles to the same positions: C-3 and C-5. This concordance of directing effects suggests that electrophilic substitution on this compound would likely yield 1-(2-E-4-bromophenyl)-2-chloroethan-1-ol or 1-(3-E-4-bromophenyl)-2-chloroethan-1-ol (where E is the electrophile), with the positions being equivalent if the initial substrate is considered symmetrical with respect to the C1-C4 axis.

Table 1: Predicted Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Electronic Effect | Reactivity Effect | Directing Influence |

| Bromo (-Br) | -I, +R | Deactivating | ortho, para |

| 2-Chloro-1-hydroxyethyl | -I | Deactivating | meta |

This table is generated based on established principles of electrophilic aromatic substitution.

Halogen-metal exchange is a powerful transformation for creating organometallic reagents, which are valuable intermediates in carbon-carbon bond-forming reactions. For this compound, this reaction would primarily involve the aryl bromide.

The carbon-bromine bond on the phenyl ring can be cleaved and replaced by a metal, typically lithium or magnesium. The reaction with an organolithium reagent, such as n-butyllithium, is a common method for this purpose. wikipedia.org The generally accepted mechanism involves the formation of an "ate complex," where the carbanion of the organolithium attacks the halogen atom. wikipedia.org The rate of halogen-metal exchange typically follows the trend I > Br > Cl, making the aryl bromide the most likely site of reaction in the presence of a suitable organometallic reagent. princeton.edu

A significant mechanistic consideration for this compound is the presence of the acidic hydroxyl group. Organolithium reagents are strong bases and will readily deprotonate the alcohol to form a lithium alkoxide. This initial acid-base reaction consumes one equivalent of the organolithium reagent. For the halogen-metal exchange to proceed, an excess of the organolithium reagent is required. The resulting organolithium species could then be trapped with various electrophiles.

Table 2: Potential Reagents for Halogen-Metal Exchange and Mechanistic Considerations

| Reagent | Expected Reaction | Key Mechanistic Point |

| n-Butyllithium (n-BuLi) | Deprotonation of -OH followed by Br-Li exchange | Requires >2 equivalents of n-BuLi |

| tert-Butyllithium (t-BuLi) | Deprotonation of -OH followed by Br-Li exchange | More reactive than n-BuLi; may offer faster exchange |

| Isopropylmagnesium chloride (i-PrMgCl) | Potential for Br-Mg exchange | Generally tolerates more functional groups than organolithiums |

This table outlines expected outcomes based on known reactivity patterns of halogen-metal exchange reagents.

Oxidation and Reduction Pathways of the Hydroxyl Group and Halogen Bonds

The hydroxyl and halogen functionalities of this compound allow for a range of oxidation and reduction reactions, which can be tailored for selective transformations.

The secondary alcohol group in this compound can be selectively oxidized to the corresponding ketone, 2-chloro-1-(4-bromophenyl)ethan-1-one. tcichemicals.com A variety of oxidizing agents can achieve this transformation without affecting the other functional groups.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC), manganese-based reagents (e.g., manganese dioxide, MnO₂ for benzylic alcohols), and milder, more selective methods such as the Swern and Dess-Martin oxidations. organic-chemistry.orgyoutube.com Catalytic systems, for instance, using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, are also highly effective and often offer milder reaction conditions. organic-chemistry.org The choice of reagent can be critical to avoid over-oxidation or side reactions involving the halogen atoms.

Table 3: Common Reagents for the Selective Oxidation of this compound

| Reagent/System | Typical Conditions | Expected Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2-Chloro-1-(4-bromophenyl)ethan-1-one |

| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C), DCM | 2-Chloro-1-(4-bromophenyl)ethan-1-one |

| Dess-Martin periodinane (DMP) | DCM, room temperature | 2-Chloro-1-(4-bromophenyl)ethan-1-one |

| TEMPO/NaOCl | Biphasic system (e.g., DCM/water) | 2-Chloro-1-(4-bromophenyl)ethan-1-one |

This table presents a selection of suitable oxidizing agents and the expected product based on established oxidation methodologies.

The presence of two different carbon-halogen bonds (aryl C-Br and alkyl C-Cl) in this compound opens up possibilities for selective reductive dehalogenation. The relative reactivity of these bonds depends on the chosen reduction method.

Catalytic hydrogenation is a common method for dehalogenation. Palladium on carbon (Pd/C) with a hydrogen source can often cleave benzylic C-Cl bonds under relatively mild conditions, potentially leaving the aryl C-Br bond intact. Radical-based reductions, for example using tributyltin hydride (Bu₃SnH) or, more recently, visible-light photoredox catalysis, can also be employed. organic-chemistry.org The chemoselectivity of these radical methods can sometimes be tuned to target specific types of halogen bonds. For instance, some photoredox systems show selectivity for the reduction of activated C-X bonds over aryl C-X bonds. organic-chemistry.org

Another approach involves the use of reducing metals, such as zinc, or hydride reagents. The specific conditions can influence which halogen is preferentially removed.

Table 4: Potential Strategies for Reductive Dehalogenation of this compound

| Reagent/System | Potential Selectivity | Expected Major Product |

| H₂, Pd/C, Et₃N | Preferential reduction of benzylic C-Cl | 1-(4-Bromophenyl)ethan-1-ol |

| Bu₃SnH, AIBN | Radical reduction; may be less selective | Mixture of dehalogenated products |

| Zn, AcOH | Reduction of the more reactive C-Cl bond | 1-(4-Bromophenyl)ethan-1-ol |

| Visible-light photoredox catalysis | Can be tuned for selective C-Cl reduction | 1-(4-Bromophenyl)ethan-1-ol |

This table summarizes potential reductive dehalogenation methods and their likely outcomes based on general principles of chemical reactivity.

Derivatization and Synthetic Utility of 1 4 Bromophenyl 2 Chloroethan 1 Ol As a Building Block

As a Precursor for Chiral Epoxides and Other Cyclic Ethers

The 1,2-halohydrin motif within 1-(4-bromophenyl)-2-chloroethan-1-ol is a classic precursor for the synthesis of epoxides. Treatment of the halohydrin with a base induces an intramolecular SN2 reaction, known as the Williamson ether synthesis. The base deprotonates the hydroxyl group to form an alkoxide, which then acts as an intramolecular nucleophile, displacing the adjacent chloride ion to form the three-membered oxirane ring.

This transformation is a cornerstone of epoxide synthesis, and the resulting product, 2-(4-bromophenyl)oxirane (B1330174) (also known as 4-bromostyrene (B1200502) oxide), is a commercially available compound, underscoring the utility of this pathway. sigmaaldrich.com The reaction proceeds stereospecifically; if a single enantiomer of the starting chlorohydrin is used, a single enantiomer of the epoxide is obtained. For example, starting with (1R)-1-(4-bromophenyl)-2-chloroethanol would yield (R)-2-(4-bromophenyl)oxirane. scbt.com This stereochemical control is crucial in the synthesis of chiral drugs and other biologically active molecules.

Research has demonstrated the synthesis of related trans-2,3-disubstituted oxiranes, such as trans-2-benzyloxy-3-(4-bromophenyl)oxirane, through similar condensation reactions, highlighting the reliability of this approach for generating functionalized epoxides. researchgate.net

Table 1: Intramolecular Cyclization to Form 2-(4-Bromophenyl)oxirane This interactive table shows the reactants and products for the intramolecular cyclization of this compound.

| Reactant | Reagent | Product |

|---|

Synthesis of Substituted Phenylethanol Derivatives

The dual functionality of this compound allows for selective modifications at either the hydroxyl group or the aryl bromide, leading to a diverse range of substituted phenylethanol derivatives.

The secondary alcohol group can be readily converted into ethers or esters using standard organic chemistry protocols.

Etherification: In a Williamson ether synthesis, the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether. This reaction provides a straightforward method to introduce a variety of alkyl or aryl groups at the oxygen atom.

Esterification: The alcohol can be acylated to form esters. This is commonly achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct. Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another viable method. These reactions are fundamental for installing ester functional groups, which are common in pharmacologically active molecules.

The bromine atom on the phenyl ring is a versatile handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions or the formation of organometallic reagents.

Suzuki-Miyaura Coupling: This powerful reaction couples the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com This method allows for the direct formation of a new carbon-carbon bond between the phenyl ring and another aryl, heteroaryl, or vinyl group. The reaction is highly tolerant of other functional groups, including the alcohol and chloro-substituents on the side chain, making it an efficient strategy for synthesizing complex biaryl structures. Studies on closely related compounds, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) and 1-(4'-bromophenyl)-2,2,2-trifluoroethanone, have demonstrated successful Suzuki couplings, confirming the feasibility of this transformation. researchgate.netmdpi.com

Grignard Reagent Formation: The aryl bromide can react with magnesium metal in an anhydrous ether solvent to form a Grignard reagent, (2-chloro-1-hydroxyethyl)phenylmagnesium bromide. mnstate.eduwisc.edu However, a significant challenge arises from the incompatibility of the highly basic Grignard reagent with the acidic proton of the hydroxyl group. The Grignard reagent would be immediately quenched by the alcohol. libretexts.orglibretexts.org To overcome this, the hydroxyl group must first be protected with a group that is stable to the Grignard formation conditions but can be easily removed later (e.g., a silyl (B83357) ether like tert-butyldimethylsilyl ether, TBDMS). After protection, the Grignard reagent can be formed and reacted with various electrophiles (e.g., aldehydes, ketones, CO2) before the protecting group is removed to regenerate the alcohol.

Table 2: Examples of Derivatization Reactions This interactive table illustrates potential derivatization products from this compound.

| Reaction Type | Reagent(s) | Functional Group Modified | Product Structure |

|---|---|---|---|

| Etherification | 1. NaH2. CH₃I | Hydroxyl | 1-(4-Bromophenyl)-2-chloro-1-methoxyethane |

| Esterification | Acetyl chloride, Pyridine | Hydroxyl | 1-(4-Bromophenyl)-2-chloroethyl acetate |

Building Block for Complex Polyfunctional Molecules

The combination of reactive sites makes this compound an excellent scaffold for constructing molecules with multiple functional groups, such as amino alcohols, diamines, and various heterocyclic structures.

The chlorine atom is susceptible to nucleophilic substitution by amines, providing a direct route to amino alcohols and related compounds. The reaction involves the direct displacement of the chloride by an amine, a process known as N-alkylation. pressbooks.pub

Amino Alcohols: Reaction with ammonia (B1221849) will yield the primary amino alcohol, 2-amino-1-(4-bromophenyl)ethan-1-ol. Using a primary amine (e.g., methylamine) or a secondary amine (e.g., dimethylamine) will produce the corresponding secondary or tertiary amino alcohol, respectively. The existence of related amino alcohols like 2-amino-2-(4-bromophenyl)ethan-1-ol as commercial products highlights the synthetic value of this class of compounds. sigmaaldrich.comnih.gov

Diamines: Employing a diamine, such as ethylenediamine, as the nucleophile allows for the synthesis of more complex structures. In a controlled reaction, one nitrogen atom of the diamine can displace the chloride to form a product containing both a secondary amine and a primary amine, in addition to the original alcohol and aryl bromide functionalities.

Heterocyclic rings are ubiquitous in pharmaceuticals and materials science. This compound can be converted into precursors for a variety of heterocyclic systems. A common strategy involves first oxidizing the secondary alcohol to the corresponding α-chloroketone, 1-(4-bromophenyl)-2-chloroethan-1-one. This diketone equivalent is a powerful precursor for building rings.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis can be applied by reacting the α-chloroketone with a thiourea (B124793) or thioamide. The reaction proceeds via initial S-alkylation followed by intramolecular condensation and dehydration to form a substituted aminothiazole ring.

Quinazoline and Benzoxazine Synthesis: Research has shown that the 2-(4-bromophenyl) moiety can be incorporated into benzoxazinone (B8607429) structures, which are themselves versatile intermediates for quinazolin-4-ones. bibliomed.org This involves reacting a derivative of the starting material with anthranilic acid.

Oxadiazole Synthesis: Other complex heterocycles, such as 1,3,4-oxadiazoles, have been synthesized from precursors containing the 2-(4-bromophenyl)quinoline (B1270115) scaffold, demonstrating the utility of the bromophenyl group in building diverse molecular architectures. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Bromophenyl)-2-chloroethan-1-one |

| (1R)-1-(4-Bromophenyl)-2-chloroethanol |

| (R)-2-(4-Bromophenyl)oxirane |

| 2-(4-Bromophenyl)oxirane |

| 2-Amino-1-(4-bromophenyl)ethan-1-ol |

| 2-Amino-2-(4-bromophenyl)ethan-1-ol |

| 2-(4-Bromophenyl)-4H-3,1-benzoxazin-4-one |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine |

| Acetyl chloride |

| Anthranilic acid |

| Benzyl bromide |

| Ethylenediamine |

| Methyl iodide |

| Phenylboronic acid |

| Potassium tert-butoxide |

| Pyridine |

| Quinazolin-4-one |

| Sodium hydride |

| Thiazole |

| Thioamide |

| Thiourea |

| Triethylamine |

Role in Multi-Step Organic Synthesis Sequences for Advanced Intermediates

The utility of this compound as a building block is most evident in its application in multi-step synthetic sequences to generate advanced intermediates. While direct, documented syntheses starting from this specific halohydrin are not extensively reported, its chemical nature points to its role as a key precursor, primarily through its conversion to the corresponding epoxide, 2-(4-bromophenyl)oxirane. This transformation is a classic example of an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation with a base, displaces the adjacent chlorine atom to form a three-membered ring.

This epoxide is a highly valuable intermediate due to the reactivity of the strained ether ring, which can be opened by a wide range of nucleophiles. This ring-opening reaction is the cornerstone of its utility, allowing for the introduction of various functional groups and the construction of more complex molecular frameworks. For instance, the reaction of the epoxide with nitrogen-containing nucleophiles such as amines or azoles leads to the formation of 2-amino-1-(4-bromophenyl)ethanol derivatives, a structural motif present in many biologically active compounds.

A notable application lies in the synthesis of heterocyclic compounds, such as triazoles, which are known for their antifungal and other medicinal properties. mdpi.com A synthetic route to a complex triazole derivative, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, has been reported starting from a related α-haloketone. mdpi.com This synthesis involves the S-alkylation of a triazole-thiol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone to a secondary alcohol. mdpi.com An analogous strategy can be envisioned for this compound, where it would first be converted to its epoxide, which would then be opened by a suitable triazole-thiol nucleophile to yield a similar advanced intermediate.

The following table illustrates a plausible multi-step sequence for the synthesis of a triazole-based advanced intermediate, starting from the reduction of the precursor ketone to this compound.

| Step | Reactant(s) | Reagent(s) and Conditions | Product | Purpose |

| 1 | 1-(4-Bromophenyl)-2-chloroethan-1-one | NaBH₄, Methanol (B129727), 0°C to RT | This compound | Generation of the key halohydrin building block. |

| 2 | This compound | NaOH, H₂O/THF | 2-(4-Bromophenyl)oxirane | Formation of the reactive epoxide intermediate. |

| 3 | 2-(4-Bromophenyl)oxirane | 4-Phenyl-5-mercapto-1,2,4-triazole, Base (e.g., K₂CO₃), DMF | 2-((4-Phenyl-4H-1,2,4-triazol-5-yl)thio)-1-(4-bromophenyl)ethan-1-ol | Introduction of the triazole moiety via nucleophilic ring-opening of the epoxide, creating an advanced intermediate for further elaboration. |

This sequence highlights how the initial simple structure of this compound can be elaborated into a more complex molecule containing multiple functional groups and a heterocyclic core, demonstrating its value in the synthesis of advanced intermediates.

Development of New Synthetic Methodologies Utilizing this compound as a Core Unit

The unique structural features of this compound also make it an attractive core unit for the development of new synthetic methodologies. The presence of a chiral center at the carbon bearing the hydroxyl group opens up avenues for asymmetric synthesis, a critical area in modern drug discovery and development.

A key focus for new methodologies would be the stereoselective synthesis of this compound itself. This can be achieved through the asymmetric reduction of its precursor, 1-(4-bromophenyl)-2-chloroethan-1-one. Various chiral reducing agents and catalysts, such as those based on oxazaborolidines or chiral metal complexes, could be employed to produce enantiomerically enriched (R)- or (S)-1-(4-bromophenyl)-2-chloroethan-1-ol.

These chiral halohydrins are highly valuable as they can be converted into chiral epoxides, which are versatile intermediates for the synthesis of enantiomerically pure pharmaceuticals. The development of efficient and scalable methods for the asymmetric reduction of the precursor ketone would therefore be a significant contribution to synthetic methodology.

The following table outlines potential methodologies for the asymmetric synthesis of this compound and its subsequent use.

| Methodology | Description | Key Reagents/Catalysts | Potential Application |

| Catalytic Asymmetric Reduction | Enantioselective reduction of 1-(4-bromophenyl)-2-chloroethan-1-one to produce a specific stereoisomer of the alcohol. | Chiral oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata catalyst), Chiral ruthenium or rhodium complexes with chiral ligands. | Synthesis of enantiomerically pure drugs, such as certain antifungal agents or beta-blockers, where stereochemistry is critical for activity. |

| One-Pot Halohydrin Formation and Derivatization | Development of a tandem reaction where the halohydrin is formed in situ from the corresponding styrene (B11656) derivative and immediately reacted with a nucleophile, avoiding the isolation of the intermediate. | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of water and a nucleophile (e.g., an amine or thiol). | Streamlining synthetic routes to reduce step count, improve efficiency, and minimize waste. |

| Domino Reactions Initiated by Epoxide Opening | Designing a sequence where the nucleophilic ring-opening of the derived epoxide triggers a subsequent intramolecular cyclization or rearrangement to rapidly build molecular complexity. | A bifunctional nucleophile that, after opening the epoxide, can react with another part of the molecule. | Efficient construction of complex heterocyclic ring systems or polycyclic scaffolds from a simple starting material. |

Furthermore, the bromine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents on the aromatic ring, greatly expanding the diversity of molecules that can be synthesized from this core unit. A methodology that combines the stereoselective synthesis of the halohydrin with a subsequent cross-coupling reaction would represent a powerful tool for the construction of a large library of chiral, polysubstituted compounds for biological screening.

Computational and Theoretical Studies of 1 4 Bromophenyl 2 Chloroethan 1 Ol

Conformational Analysis and Energy Landscapes

Rotational Barriers and Preferred Conformations

The rotation around the C1-C2 bond in substituted ethanes is hindered by rotational barriers, leading to certain staggered conformations being more stable than eclipsed ones. nih.govmsu.edu For 1-(4-bromophenyl)-2-chloroethan-1-ol, three key staggered conformers are of primary interest, defined by the dihedral angles between the bulky substituents.

It is reasonable to infer that this compound would exhibit a similar preference for a staggered conformation where the large 4-bromophenyl group is anti-periplanar to the chloro- and hydroxyl- groups to minimize steric hindrance. The relative stability of the gauche versus trans arrangement of the chloro and hydroxyl groups would be influenced by a combination of steric repulsion and intramolecular interactions. In polar solvents, the preference for the gauche conformer is often enhanced due to better solvation of the more polar conformer. msu.edu

| Conformer of 1-(4-bromophenyl)-2-fluoroethanol (BPFE) | Relative Energy in CCl4 (kcal mol⁻¹) rsc.org | Relative Energy in DMSO (kcal mol⁻¹) rsc.org |

| gauche-trans (gt) | 0.0 | 0.0 |

| gauche-gauche (gg) | 1.6 | 0.5 |

| trans-gauche (tg) | 1.0 | 0.5 |

This table shows the relative energies of the conformers of the fluoro-analog, 1-(4-bromophenyl)-2-fluoroethanol (BPFE). A similar trend in conformational preference, with variations in energy values, is expected for this compound.

Influence of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The conformational preferences in this compound are not solely dictated by steric hindrance. Intramolecular interactions, particularly hydrogen bonds and halogen bonds, play a crucial role in stabilizing certain conformations. rsc.orgrsc.org An intramolecular hydrogen bond can form between the hydroxyl group's hydrogen atom and the chlorine atom (O-H···Cl). This interaction would stabilize gauche conformations where these two groups are in proximity.

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like this compound. otago.ac.nz These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Electronic Structure and Reactivity Predictions

DFT calculations can be employed to understand the electronic structure and predict the chemical reactivity of this compound. By determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. materialsciencejournal.org

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution across the molecule. materialsciencejournal.org For this compound, the MEP would likely show a negative potential around the oxygen and chlorine atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl hydrogen, highlighting its electrophilic nature. The bromine atom would exhibit a region of positive potential (the σ-hole) along the C-Br bond axis, which is characteristic of its ability to form halogen bonds. nih.gov These calculations provide a framework for predicting how the molecule will interact with other reagents.

| Computational Parameter | Predicted Information | Relevance |

| HOMO Energy and Distribution | Electron-donating ability and sites | Predicts sites for electrophilic attack |

| LUMO Energy and Distribution | Electron-accepting ability and sites | Predicts sites for nucleophilic attack |

| HOMO-LUMO Gap | Kinetic stability, electronic transitions | Indicates chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Charge distribution, nucleophilic/electrophilic sites | Visualizes reactive sites for interactions |

Prediction of Spectroscopic Parameters for Mechanistic Insight

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and gain mechanistic insights. For instance, vibrational frequencies (IR and Raman) can be calculated and used to assign the experimental spectra. materialsciencejournal.orgdocumentsdelivered.com By analyzing the vibrational modes, one can understand the bonding characteristics and how they change upon conformational changes or chemical reactions.

For this compound, theoretical calculations could help differentiate between the various conformers based on their unique vibrational signatures. For example, the O-H stretching frequency would be expected to shift depending on whether an intramolecular hydrogen bond is present in a particular conformation.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can also be used to model chemical reaction pathways, providing a detailed understanding of the reaction mechanism. researchgate.net This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction.

For reactions involving this compound, such as nucleophilic substitution or elimination, reaction pathway modeling could elucidate the step-by-step mechanism. figshare.com For example, in a substitution reaction at the carbon bearing the chlorine atom, computational analysis could determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism by mapping the potential energy surface and identifying the relevant intermediates and transition states. This level of detail is crucial for optimizing reaction conditions and designing new synthetic routes.

Computational Elucidation of Stereoselectivity and Regioselectivity

The synthesis of this compound, a vicinal halohydrin, inherently involves stereochemical and regiochemical considerations. Computational chemistry offers powerful tools to predict and rationalize these outcomes.

Stereoselectivity: The reduction of a precursor ketone, 1-(4-bromophenyl)-2-chloroethan-1-one, to the corresponding alcohol would result in a chiral center at the carbinol carbon. If the reduction is performed with a chiral reducing agent or in a chiral environment, one enantiomer may be favored over the other. Computational methods, particularly Density Functional Theory (DFT), can be used to model the transition states of such reactions. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. The lower energy transition state corresponds to the major enantiomer formed.

Regioselectivity: The formation of this compound can also be envisioned via the addition of a chlorine source and a hydroxyl group (from water, for instance) across the double bond of 4-bromostyrene (B1200502). In this electrophilic addition, the initial attack of an electrophilic chlorine species on the alkene can lead to two possible regioisomers. Computational modeling can elucidate the preferred pathway by examining the stability of the possible intermediates, which are likely to be bridged chloronium ions or open carbocations. The distribution of positive charge in these intermediates, calculated using methods like Natural Bond Orbital (NBO) analysis, would indicate the preferred site of nucleophilic attack by water, thus determining the regioselectivity. For styrenyl systems, the benzylic position is electronically favored for nucleophilic attack, which would lead to the formation of this compound.

A hypothetical DFT study might compare the activation energies for the formation of the two possible regioisomers, as illustrated in the table below.

| Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Product |

| Transition state leading to this compound | 0.0 (Reference) | Yes |

| Transition state leading to 2-(4-Bromophenyl)-2-chloroethan-1-ol | > 0.0 | No |

| Note: This table is illustrative and not based on actual published data for this specific compound. |

Energetics of Competing Reaction Pathways

Beyond stereoselectivity and regioselectivity, computational chemistry can be employed to investigate the energetics of various competing reaction pathways that this compound could undergo. For example, under basic conditions, an intramolecular Williamson ether synthesis could lead to the formation of an epoxide, 4-bromostyrene oxide.

Computational studies would involve mapping the potential energy surface for this reaction. This would include locating the structures and calculating the energies of the reactant (the alkoxide of this compound), the transition state for the intramolecular cyclization, and the product epoxide. The calculated activation energy for this process would provide insight into the feasibility and rate of the reaction.

Furthermore, competing elimination reactions (E2) could also be modeled. The relative activation barriers for the intramolecular substitution (leading to the epoxide) versus elimination (leading to other products) could be compared to predict the major reaction pathway under specific conditions.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Intramolecular SN2 (Epoxide formation) | E_a1 |

| E2 Elimination | E_a2 |

| Note: This table represents a hypothetical comparison and is not based on actual published data. |

Molecular Dynamics Simulations and Solvent Effects on Structure and Reactivity

The structure and reactivity of this compound are expected to be significantly influenced by the solvent environment. Molecular Dynamics (MD) simulations are a powerful computational tool to study these effects at an atomistic level.

An MD simulation would typically involve placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water, methanol (B129727), or a non-polar solvent). The system's evolution over time would be simulated by solving Newton's equations of motion for all atoms.

Conformational Analysis: From the MD trajectory, the conformational preferences of the molecule in different solvents can be analyzed. The dihedral angles, particularly the C-C bond between the carbon bearing the hydroxyl group and the one bearing the chlorine atom, would be monitored. This would reveal the most stable conformations (e.g., gauche vs. anti) and the energy barriers between them in different solvent environments. The relative populations of different conformers can be influenced by intramolecular hydrogen bonding (between the hydroxyl group and the chlorine atom) and by the interactions with solvent molecules.

Solvation Structure: MD simulations also provide a detailed picture of the solvation shell around the solute. The radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules can be calculated to understand the local solvent structure. For example, the RDFs for the hydroxyl hydrogen and the solvent oxygen would reveal the extent and nature of hydrogen bonding between the solute and the solvent.

Reactivity: By combining MD simulations with quantum mechanical calculations (QM/MM methods), the influence of the solvent on reaction energetics can be studied. The free energy profile for a reaction, such as the epoxide formation mentioned earlier, can be calculated in the presence of an explicit solvent. This would provide a more accurate prediction of the reaction barrier compared to gas-phase calculations, as it accounts for the differential solvation of the reactant and the transition state.

| Solvent | Predominant Conformer (Dihedral Angle O-C-C-Cl) |

| Water | Gauche (potential for intramolecular H-bonding) |

| Hexane | Anti |

| Note: This table is a hypothetical representation of potential solvent effects. |

Advanced Research Directions and Future Perspectives on 1 4 Bromophenyl 2 Chloroethan 1 Ol Chemistry

Exploration of Novel Catalytic Systems for Enantioselective and Regioselective Transformations

The core value of 1-(4-bromophenyl)-2-chloroethan-1-ol lies in its chirality and the distinct reactivity of its functional groups. Future advancements will heavily rely on developing novel catalytic systems that can precisely control reaction outcomes.

Enantioselective Catalysis: The primary route to enantiomerically pure this compound is the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-(4-bromophenyl)ethanone. While classical methods exist, research is moving towards more sophisticated catalysts that offer higher efficiency and selectivity.

Transition-Metal Catalysis: The development of new chiral ligands for transition metals like Ruthenium, Rhodium, and Iridium is a promising avenue. These systems can facilitate highly enantioselective transfer hydrogenation or direct hydrogenation reactions. For instance, combining a Ru(II) complex with a chiral diamine ligand in a suitable solvent system can yield chiral alcohols with high enantiomeric excess (ee). rsc.org

Organocatalysis: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, offer a metal-free alternative for asymmetric synthesis. ethz.ch These catalysts can activate substrates through the formation of iminium or enamine intermediates, guiding the approach of a reducing agent to achieve high enantioselectivity. ethz.ch

Regioselective Transformations: Halohydrins are classic precursors for epoxides via intramolecular SN2 reaction upon treatment with a base. wikipedia.orgchemistrysteps.com However, the two electrophilic carbons and the nucleophilic hydroxyl group allow for a variety of other transformations. Regioselectivity—the ability to target a specific reaction site—is crucial. wikipedia.org

Directed Reactions: The hydroxyl group can act as a directing group in transition-metal-catalyzed reactions, guiding a catalyst to activate a specific C-H or C-X bond. This can enable previously inaccessible transformations on the aromatic ring or at the aliphatic chain.

Catalyst-Controlled Selectivity: The choice of catalyst and ligand can dictate which part of the molecule reacts. For example, in reactions involving unsymmetrical alkenes, the regioselectivity of halohydrin formation is governed by the stability of the intermediate halonium ion, with the nucleophile (water) attacking the more substituted carbon (Markovnikov's rule). leah4sci.comchadsprep.com Future catalysts could potentially override this inherent reactivity to yield anti-Markovnikov products, opening new synthetic pathways.

| Catalytic Approach | Target Transformation | Key Features & Future Directions |

| Chiral Transition Metal Complexes (e.g., Ru, Pd) | Enantioselective reduction of 2-chloro-1-(4-bromophenyl)ethanone | Development of new, highly efficient pincer or diamine ligands; exploration of hydrogenolysis reactions with inversion of configuration. organic-chemistry.org |

| Chiral Organocatalysts (e.g., Proline-derived) | Enantioselective reduction and other asymmetric transformations | Metal-free, environmentally benign; focus on catalysts that operate at very low loadings with high turnover numbers. ethz.ch |

| Pd-Catalyzed Cross-Coupling | Regioselective functionalization of the C-Br or C-Cl bonds | Designing ligands that can selectively activate one C-X bond over the other; exploring domino reactions that form multiple bonds in one pot. researchgate.net |

| Directed Catalysis | Regioselective C-H functionalization of the phenyl ring | Using the hydroxyl group to direct a metal catalyst to a specific ortho-position, avoiding the need for pre-functionalized substrates. |

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry is a major trend in modern chemical synthesis, offering significant advantages in safety, efficiency, and scalability. acs.org The synthesis and transformation of this compound are well-suited for this technology.

Microreactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters like temperature and residence time. nih.gov This is particularly beneficial for highly exothermic or fast reactions, or for reactions involving unstable intermediates, which are common in halohydrin chemistry. The ability to operate continuously for extended periods can lead to significantly higher productivity for scalable synthesis. nih.gov Furthermore, the small reactor volumes enhance safety by minimizing the amount of hazardous material present at any given time.

| Parameter | Batch Synthesis | Flow Chemistry / Microreactors |

| Heat Transfer | Slow, inefficient; potential for thermal runaways. | Fast, highly efficient; excellent temperature control. nih.gov |

| Mass Transfer | Often limited by stirring speed. | Enhanced due to high surface-area-to-volume ratio. |

| Safety | Higher risk due to large volumes of reagents/solvents. | Inherently safer due to small internal volumes. acs.org |

| Scalability | Difficult; often requires re-optimization of conditions. | Straightforward by running the reactor for longer or using parallel systems. acs.org |

| Process Control | Manual or semi-automated; less precise. | Fully automated; precise control over residence time, temperature, and stoichiometry. |

Future research will focus on developing telescoped flow processes where the synthesis of this compound and its subsequent conversion to a downstream product, such as the corresponding epoxide or other derivatives, occur in a single, uninterrupted sequence. nih.gov

Development of Chemoenzymatic and Biocatalytic Routes for Sustainable Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, environmentally friendly conditions. nih.govnih.gov For a chiral molecule like this compound, enzymes are ideal catalysts.

The most direct application is the enantioselective reduction of the precursor ketone using carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs). almacgroup.comresearchgate.net These enzymes, often used as recombinant, isolated catalysts or within whole-cell systems, can produce the desired (R)- or (S)-alcohol with exceptionally high yields and enantiomeric excess (>99% ee). nih.govalmacgroup.com The use of whole-cell systems can be particularly advantageous as they often contain internal mechanisms for cofactor regeneration, a crucial aspect for the economic viability of reductase-catalyzed reactions. nih.gov

Chemoenzymatic routes combine the best of both worlds: the selectivity of enzymes and the broad reaction scope of traditional chemistry. researchgate.net A potential chemoenzymatic process could involve:

A biocatalytic, highly enantioselective reduction of 2-chloro-1-(4-bromophenyl)ethanone to yield enantiopure (R)- or (S)-1-(4-bromophenyl)-2-chloroethan-1-ol. researchgate.net

A subsequent chemical step, such as a transition-metal-catalyzed cross-coupling reaction on the bromophenyl group, to build molecular complexity.

| Enzyme Class | Application in this compound Chemistry | Advantages |

| Carbonyl Reductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of 2-chloro-1-(4-bromophenyl)ethanone. almacgroup.com | Extremely high enantioselectivity (>99% ee often achievable), mild reaction conditions (pH, temp), green chemistry. nih.govnih.gov |

| Haloperoxidases | Potential for regioselective and stereoselective halogenation of alkene precursors. libretexts.org | High selectivity, avoids use of harsh halogenating agents. |

| Lipases / Esterases | Kinetic resolution of racemic this compound via enantioselective acylation. | Alternative route to enantiopure material, though maximum yield is 50%. |

Future work will involve enzyme discovery (mining genomes for novel reductases with different substrate specificities) and enzyme engineering (using directed evolution to improve stability, activity, and selectivity).

Advanced Spectroscopic and Mechanistic Probes for Elucidating Complex Reaction Intermediates

A deep understanding of a reaction mechanism is fundamental to optimizing it and discovering new reactivity. Many reactions involving this compound likely proceed through short-lived, highly reactive intermediates that are invisible to standard analytical techniques like TLC or conventional NMR.

Advanced spectroscopic methods are crucial for detecting and characterizing these fleeting species.

Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy can be used to study the excited states of photoredox catalysts and track the formation and decay of radical intermediates on timescales from femtoseconds to seconds. rsc.orgnih.gov

Luminescence Quenching: These experiments can help determine if a proposed reaction pathway, for example in a photoredox cycle, is kinetically feasible by measuring the rate at which an excited-state catalyst interacts with a substrate. rsc.org

In Situ Monitoring: Real-time monitoring of reactions using techniques like ReactIR (FTIR), Raman spectroscopy, or process NMR allows for the observation of intermediate buildup and the collection of kinetic data, providing a much clearer picture of the reaction profile than simple endpoint analysis.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for mechanistic elucidation. DFT can be used to:

Model the structures and energies of proposed intermediates and transition states.

Predict reaction pathways and rationalise observed selectivity (enantio- and regioselectivity).

Collaborate with experimental data to build a comprehensive mechanistic picture.

For instance, in a transition-metal-catalyzed cross-coupling, DFT could help determine whether the mechanism proceeds via an oxidative addition/reductive elimination pathway and explain why a particular ligand provides high selectivity. researchgate.net

Machine Learning and AI Applications in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. qu.edu.qa By analyzing vast datasets of known reactions, ML models can identify complex patterns and make predictions that go beyond human intuition. nih.gov

For the chemistry of this compound, ML can be applied in several ways:

Reaction Optimization: Instead of laborious one-variable-at-a-time or design-of-experiment (DoE) approaches, ML algorithms, particularly Bayesian optimization, can efficiently explore the reaction parameter space (e.g., catalyst, ligand, solvent, temperature) to find the optimal conditions for yield or selectivity with a minimal number of experiments. acs.org

Regioselectivity Prediction: ML models can be trained to predict the most likely site of reaction. For example, a model could predict whether a new electrophile will react at the hydroxyl group, the phenyl ring, or one of the aliphatic carbons, guiding synthetic planning. researchgate.netrsc.orgwur.nl

Catalyst Discovery: Data-driven workflows can be used to predict and screen for new catalysts with high activity and selectivity for a desired transformation, significantly accelerating the development process. acs.org

| Machine Learning Application | Specific Task for this compound | Potential Impact |

| Reaction Condition Optimization | Find the optimal temperature, solvent, and base for epoxide formation. | Maximized yield, minimized side products, reduced development time. acs.org |

| Enantioselectivity Prediction | Predict the %ee of an asymmetric reduction using a new chiral catalyst. | Accelerates discovery of effective asymmetric catalysts. nih.gov |

| Regioselectivity Prediction | Predict the major product in a poly-functionalization reaction. | Avoids unproductive synthetic routes; aids in complex molecule design. researchgate.netresearchgate.net |